molecular formula C23H25N3O3 B2818390 1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775503-19-9

1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No. B2818390
CAS RN: 1775503-19-9
M. Wt: 391.471
InChI Key: XEMUZODLDZROIZ-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as EOP or EOPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Tuberculostatic Activity

The chemical compound has been investigated for its potential in the synthesis and tuberculostatic activity of derivatives. In one study, derivatives of 1,3,4-oxadiazole and 1,2,4-triazole were synthesized and tested for their in vitro tuberculostatic activity, revealing that the minimum inhibiting concentrations (MICs) were within the range of 25 - 100 mg/ml, indicating potential efficacy against tuberculosis (Foks et al., 2004).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines showed significant antimicrobial activities against test microorganisms, suggesting the compound's utility in developing antimicrobial agents (Bektaş et al., 2007).

Anticancer Agent Evaluation

A series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Certain derivatives exhibited strong anticancer activity with low IC50 values, highlighting the potential of such compounds in cancer therapy (Rehman et al., 2018).

Crystal Structure and DFT Calculations

Research on the crystal structure and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has provided insights into their electrophilic and nucleophilic nature. This contributes to a deeper understanding of their chemical properties and potential applications in various fields (Kumara et al., 2017).

Antioxidant Activity

The antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives was screened, revealing compounds with significant radical scavenging capabilities. Such findings underscore the potential of these compounds in oxidative stress-related applications (Mallesha et al., 2014).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide demonstrated the compound's potential in various biological applications, particularly in enzyme inhibition and molecular docking studies (Khalid et al., 2016).

properties

IUPAC Name

(2-ethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-28-20-11-7-6-10-19(20)23(27)26-14-12-17(13-15-26)16-21-24-22(25-29-21)18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUZODLDZROIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

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